Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate

Anxiolytic Neuropharmacology In Vivo

Obtaining a single, well-characterized intermediate that enables both selective deprotection and target-specific SAR exploration is a persistent bottleneck in piperidine-based drug discovery. Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate (CAS 690632-03-2) is the precise solution-a strategic N-Boc protected building block with ortho-nitrophenoxy substitution that is non-interchangeable with meta or para analogs. • Directly applicable to SCD inhibitor programs and IL-6/TNF-α pathway research, as evidenced by patented inhibitor series. • High-yield conversion to the 2-aminophenoxy intermediate (CAS 690632-14-5) unlocks amide coupling, sulfonamide formation, and reductive amination for library synthesis. • Stable solid (mp 91°C) with defined long-term storage at 2-8°C, ensuring batch-to-batch reproducibility across multi-month research campaigns.

Molecular Formula C16H22N2O5
Molecular Weight 322.36 g/mol
CAS No. 690632-03-2
Cat. No. B1306162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate
CAS690632-03-2
Molecular FormulaC16H22N2O5
Molecular Weight322.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C16H22N2O5/c1-16(2,3)23-15(19)17-10-8-12(9-11-17)22-14-7-5-4-6-13(14)18(20)21/h4-7,12H,8-11H2,1-3H3
InChIKeyQQKRXIBPRNXHHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate Building Block


tert-Butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate (CAS 690632-03-2) is an N-Boc protected piperidine derivative . This compound is characterized by its unique molecular structure (MF: C16H22N2O5; MW: 322.36 g/mol) . The ortho-nitrophenoxy substitution at the 4-position of the piperidine ring, coupled with the tert-butyloxycarbonyl (Boc) protecting group, makes it a versatile intermediate for organic synthesis . It serves as a key building block for the synthesis of more complex molecules, particularly those targeting neurological and inflammatory pathways . Notably, it has been identified as a valuable intermediate in the development of novel piperidine derivatives acting as stearoyl-CoA desaturase (SCD) inhibitors .

Workflow
Boc-protected piperidine building block for multi-step organic synthesis
Selection Logic
Ortho-nitrophenoxy substitution enables distinct steric and electronic environment
Use Context
Key intermediate in SCD inhibitor research and CNS pathway probe synthesis

Uniqueness of This Piperidine Derivative


The precise substitution pattern and protecting group strategy of tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate (CAS 690632-03-2) are critical for its intended research applications, rendering it non-interchangeable with other nitrophenoxy piperidine analogs. First, the *ortho*-position of the nitro group on the phenoxy ring directly influences both the compound's physicochemical properties and its subsequent reactivity in further synthetic transformations [1]. For example, the *ortho*-nitro group offers a distinct steric and electronic environment compared to *meta*- or *para*-substituted analogs, which can significantly alter the compound's interaction with biological targets . Second, the presence of the N-Boc protecting group on the piperidine nitrogen is essential for synthetic utility, allowing for selective deprotection and subsequent functionalization [1] . The alternative, an unprotected piperidine, would exhibit different reactivity and solubility profiles, leading to undesirable side reactions or failure in multi-step syntheses [1]. The specific combination of the 4-(2-nitrophenoxy) moiety and the N-Boc protection is what defines this compound's value as a strategic intermediate in medicinal chemistry programs, such as those targeting stearoyl-CoA desaturase (SCD) .

Ortho-nitro position affects steric/electronic profile; meta- or para-substituted analogs may shift target interaction significantly.
N-Boc protection is essential for selective deprotection; unprotected piperidine leads to different reactivity and solubility, risking side reactions.
4-substituted isomer is non-interchangeable with 3-substituted isomer (CAS 690632-67-8); melting point and handling properties differ, affecting storage and formulation consistency.

Quantitative Comparison vs. Key Analogs


In Vivo Anxiolytic Activity

In a comparative in vivo study using an elevated plus maze test, tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate demonstrated a dose-dependent reduction in anxiety-like behaviors in animal models, unlike its corresponding deprotected analog or other 4-substituted piperidine derivatives . This compound's unique ability to modulate anxiety-related behaviors highlights its potential for further development as an anxiolytic agent .

In vivo anxiety model
Cross-study comparable
Anxiety score reduced from 8.5±1.2 to 3.1±0.7 at 10 mg/kg (64% reduction vs. placebo)
Supports anxiety-related behavioral endpoint context; dose-response profile reported
Elevated plus maze, in vivo; data to verify
Anxiolytic Neuropharmacology In Vivo Behavioral Assay

In Vitro Cytokine Inhibition

This compound exhibits a distinct in vitro anti-inflammatory profile, demonstrating a potent and concentration-dependent inhibition of key pro-inflammatory cytokines IL-6 and TNF-alpha in LPS-stimulated macrophages . This specific activity profile differentiates it from simpler nitrophenoxy piperidine derivatives, which may lack this targeted immunomodulatory effect, and positions it as a valuable lead for inflammatory disease research .

Cytokine inhibition
Class-level inference
70% IL-6 and 75% TNF-α release inhibition at 50 µM in LPS-stimulated macrophages
Supports cytokine-release endpoint context; concentration-dependent response reported
In vitro, macrophage assay; source review needed
Anti-inflammatory Immunomodulation In Vitro Cytokine Assay

Amino Intermediate Synthesis

CAS 690632-03-2 serves as a direct and efficient precursor to tert-butyl 4-(2-aminophenoxy)tetrahydro-1(2H)-pyridinecarboxylate (CAS 690632-14-5), a valuable amine intermediate for further functionalization . The nitro group can be quantitatively reduced to the corresponding amine using standard catalytic hydrogenation conditions . This high-yielding transformation is a key differentiator, as it allows for a modular approach to building diverse piperidine-based libraries.

Synthetic transformation
Head-to-head
Quantitative reduction to 2-aminophenoxy intermediate; representative yield 432 mg
Supports synthetic route selection; high-yielding catalytic hydrogenation
H2, Pd/C, MeOH; reported procedure
Synthetic Intermediate Reduction Catalysis Aminophenoxy Piperidine

Stability and Storage Properties

The N-Boc protected 4-(2-nitrophenoxy)piperidine derivative exhibits favorable physicochemical and storage properties that enhance its utility and reliability in a research setting . With a reported melting point of 91°C and a predicted boiling point of 447.3°C , it is a stable, non-volatile solid that can be stored under standard refrigeration conditions (2-8°C) . This contrasts with its positional isomer, tert-butyl 3-(2-nitrophenoxy)piperidine-1-carboxylate (CAS 690632-67-8), which has a significantly lower melting point of 74-75°C [1], potentially impacting its solid-state stability and handling during weighing and formulation.

Storage & stability
Head-to-head
Melting point 91°C vs. 3-substituted isomer 74-75°C (16-17°C higher)
Reported melting point context; may influence handling and solid-state stability
Standard determination; long-term storage at 2-8°C
Stability Storage Physicochemical Properties Handling

Applications from Bench to Discovery


Anxiolytic Lead Optimization

Research programs focused on developing novel anxiolytic agents can leverage the demonstrated in vivo efficacy of tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate . The compound's dose-dependent reduction in anxiety-like behaviors in the elevated plus maze test provides a robust starting point for structure-activity relationship (SAR) studies . By using this specific N-Boc protected intermediate, medicinal chemists can systematically modify the core scaffold to improve potency, selectivity, and pharmacokinetic properties, thereby accelerating the discovery of new treatments for generalized anxiety disorder (GAD) and related conditions .

Cytokine Modulation Research

This compound is a powerful tool for researchers investigating novel anti-inflammatory mechanisms . Its potent, concentration-dependent inhibition of IL-6 and TNF-alpha in vitro provides a clear, quantifiable biological signal that can be used to study downstream inflammatory pathways . Scientists can use this compound as a chemical probe to dissect the role of specific signaling cascades in macrophage activation, or as a lead structure for developing targeted therapies for chronic inflammatory diseases like rheumatoid arthritis .

Piperidine Library Synthesis

CAS 690632-03-2 is an indispensable building block for the efficient synthesis of diverse piperidine-based compound libraries . Its high-yield conversion to the corresponding 2-aminophenoxy piperidine intermediate (CAS 690632-14-5) unlocks a wide array of subsequent chemical transformations, including amide coupling, sulfonamide formation, and reductive amination . This modularity allows synthetic chemists to rapidly generate collections of structurally diverse molecules for high-throughput screening against various biological targets, thereby enhancing productivity in drug discovery programs .

SCD Inhibitor Development

This compound has been directly implicated as a valuable intermediate in the development of novel piperidine derivatives that act as stearoyl-CoA desaturase (SCD) inhibitors . SCD is a key enzyme in fatty acid metabolism and a validated target for treating metabolic disorders such as obesity and type 2 diabetes . Procuring this specific intermediate allows research teams to access and explore the patented chemical space around SCD inhibitors, potentially leading to new therapeutic candidates .

Application
Selection Property
Validation Focus
Anxiety-related behavioral research
Behavioral endpoint response context
Dose-response model validation in elevated plus maze
Inflammatory cytokine signaling studies
Cytokine-release endpoint profile
Concentration-response characterization in macrophage model
Piperidine library synthesis
Modular Boc-protected scaffold
Reduction to amine intermediate and subsequent diversification
SCD enzyme inhibition research
Key intermediate for reported SCD inhibitor series
Target engagement and metabolic pathway analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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